molecular formula C24H27NO4 B13483622 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid

Cat. No.: B13483622
M. Wt: 393.5 g/mol
InChI Key: IHVVYHTXASVXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding azepane derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism by which 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid exerts its effects involves the protection of amino groups. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where the sequence of amino acids must be precisely controlled .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid apart from similar compounds is its specific azepane ring structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-3-yl]propanoic acid

InChI

InChI=1S/C24H27NO4/c26-23(27)13-12-17-7-5-6-14-25(15-17)24(28)29-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,5-7,12-16H2,(H,26,27)

InChI Key

IHVVYHTXASVXAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.